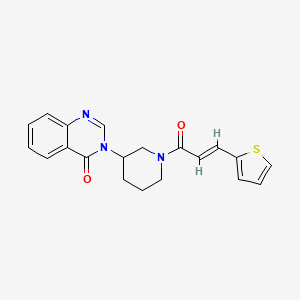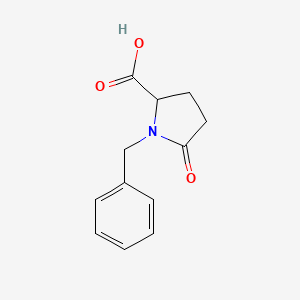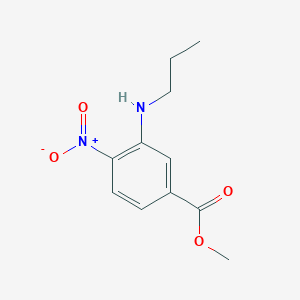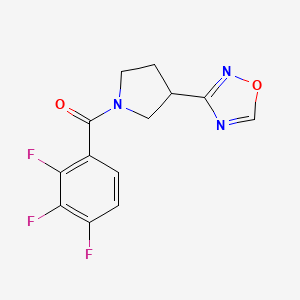
(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound has been found to possess a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.
Applications De Recherche Scientifique
Synthetic Pathways and Derivatives Development Research has focused on developing efficient synthetic pathways for related heterocyclic systems, including quinazolinone derivatives, for potential pharmaceutical applications. For example, Annapurna and Jalapathi (2014) described the synthesis of new heterocyclic systems through reactions involving quinolinone derivatives, highlighting the potential for creating compounds with anti-inflammatory activity (Annapurna & Jalapathi, 2014). Similarly, research by Amr, Maigali, and Abdulla (2008) into substituted pyridine derivatives from citrazinic acid underscores the compound's relevance in synthesizing derivatives with analgesic and antiparkinsonian activities (Amr, Maigali, & Abdulla, 2008).
Anticancer Potential Quinazolinone derivatives have been studied for their potential as anticancer agents. Rodrigues et al. (2012) evaluated new quinolinyl acrylate derivatives against human prostate cancer cells, indicating the multi-target efficacy of such derivatives against cancer cells (Rodrigues et al., 2012). The study suggested the potential therapeutic usefulness of quinolinyl derivatives in treating human prostate cancer.
Antihypertensive Activity Research into piperidine derivatives with a quinazoline ring system has indicated potential antihypertensive effects. Takai et al. (1986) prepared a series of such derivatives, showing significant hypotension effects in the spontaneously hypertensive rat model (Takai et al., 1986). This highlights the potential for developing antihypertensive medications from quinazolinone derivatives.
Antimicrobial and Antifungal Activities Quinazolinone derivatives have also been investigated for their antimicrobial and antifungal properties. Patel et al. (2012) synthesized a series of thiazolidinone derivatives showing significant antimicrobial activity against various bacteria and fungi, showcasing the compound's relevance in developing new antimicrobial agents (Patel et al., 2012).
Anticonvulsant Properties Misra, Pandey, and Dua (1978) explored the anticonvulsant activities of 2,3-disubstituted quinazolones, demonstrating significant activity against pentylenetetrazol-induced seizures. This research opens the possibility of developing anticonvulsant drugs from related quinazolinone derivatives (Misra, Pandey, & Dua, 1978).
Propriétés
IUPAC Name |
3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c24-19(10-9-16-6-4-12-26-16)22-11-3-5-15(13-22)23-14-21-18-8-2-1-7-17(18)20(23)25/h1-2,4,6-10,12,14-15H,3,5,11,13H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZHSEDMBVHEOP-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CC=CS2)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CC=CS2)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-methylphenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2709965.png)
![ethyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate](/img/no-structure.png)





![ethyl (2Z)-4-chloro-2-[(4-methylphenyl)hydrazono]-3-oxobutanoate](/img/structure/B2709976.png)

![N-benzyl-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2709979.png)

![3-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2709983.png)
